molecular formula C14H18ClN3O3 B2390639 4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide CAS No. 2411278-59-4

4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide

Cat. No.: B2390639
CAS No.: 2411278-59-4
M. Wt: 311.77
InChI Key: PKQSCAMVJYCKQR-UHFFFAOYSA-N
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Description

4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chloroacetyl chloride with piperidine to form 1-(2-chloroacetyl)piperidine. This intermediate is then reacted with N-methylpyridine-2-carboxamide in the presence of a base to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile and may require temperature control to optimize the yield.

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact.

Chemical Reactions Analysis

4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

4-[1-(2-Chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[1-(2-chloroacetyl)piperidin-3-yl]oxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c1-16-14(20)12-7-10(4-5-17-12)21-11-3-2-6-18(9-11)13(19)8-15/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQSCAMVJYCKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2CCCN(C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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